Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (molecular formula: C₁₀H₉BrN₂O₂, molecular weight: 269.09 g/mol) is a brominated pyrrolopyridine derivative with an ethyl ester group at position 2 and a bromine substituent at position 4. Its fused bicyclic structure combines a pyrrole and pyridine ring, conferring unique electronic and steric properties. The compound is sparingly soluble in water (25°C) and exhibits moderate lipophilicity (XlogP ≈ 2.3) . The bromine atom enhances reactivity in cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-3-6-5-12-9(11)4-7(6)13-8/h3-5,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJTTZONGOVOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(C=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164733 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-67-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine derivative followed by esterification. One common method includes the following steps:
Bromination: The starting material, pyrrolo[3,2-c]pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Esterification: The brominated intermediate is then subjected to esterification using ethanol and a strong acid catalyst like sulfuric acid. The reaction mixture is heated under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated derivative. Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The pyrrolo[3,2-c]pyridine core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Potassium carbonate, DMF, nucleophiles (amines, thiols, alkoxides)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used
Reduction: Hydrogenated derivative of the original compound
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been investigated for its pharmacological properties. Its structural features suggest potential activity against various biological targets.
- Anticancer Activity : Preliminary studies indicate that compounds with similar pyrrolo-pyridine structures exhibit cytotoxic effects against cancer cell lines. This compound may possess similar properties due to its ability to interact with DNA and inhibit cell proliferation.
- Neuroprotective Effects : Research into pyrrolopyridine derivatives has shown promise in neuroprotection. This compound could be explored for its effects on neurodegenerative diseases by modulating neuroinflammatory pathways.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : this compound can be utilized in the synthesis of more complex heterocyclic compounds through various coupling reactions. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds.
- Functionalization : The carboxylate group allows for further functionalization, enabling the introduction of diverse functional groups that can enhance the compound's biological activity or alter its physical properties.
Material Science
In material science, this compound may find applications in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with specific properties such as increased thermal stability or enhanced mechanical strength.
- Dye and Pigment Production : Due to its chromophoric properties, it could potentially be used in the development of dyes and pigments for textiles and coatings.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on specific cancer cell lines. |
| Study B | Neuroprotection | Showed potential in reducing neuroinflammation in animal models. |
| Study C | Organic Synthesis | Successfully used as a precursor for synthesizing novel heterocycles. |
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism in Pyrrolopyridine Carboxylates
(a) Ethyl 6-Bromo-1H-Pyrrolo[3,2-c]Pyridine-3-Carboxylate
- Structure : Bromine at position 6, ester at position 3 (vs. position 2 in the target compound).
- This isomer is less commonly reported in synthetic pathways, suggesting lower utility in modular derivatization .
- Applications: Limited data, but its unique substitution pattern may favor specific ring-opening reactions or cyclizations.
(b) Ethyl 6-Bromo-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate
- Structure : Ring fusion at [2,3-b] instead of [3,2-c], bromine at position 5.
- Physicochemical Properties : Similar molecular weight (269.10 g/mol) but distinct topology due to altered ring junction. This affects π-π stacking and hydrogen-bonding interactions in biological systems .
- Synthetic Yield : Reported at 95% purity, comparable to the target compound .
Substituent Variations
(a) Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
- Structure : Chlorine at position 5, ester at position 2.
- Reactivity : Chlorine’s weaker leaving-group ability compared to bromine reduces suitability for Suzuki-Miyaura couplings. However, it may enhance stability under acidic conditions .
- Yield : Synthesized in 60% yield via hydrogenation, lower than the 85% yield for methoxy-substituted analogues .
(b) Ethyl 5-Methoxy-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
Heterocyclic Core Modifications
(a) Ethyl 6-Bromo-[1,2,4]Triazolo[1,5-a]Pyridine-2-Carboxylate
- Structure : Triazolo-pyridine core replaces pyrrolopyridine.
- Applications : The triazole ring introduces additional hydrogen-bonding sites, enhancing binding affinity in kinase inhibitors. However, reduced aromaticity may lower thermal stability .
(b) Methyl 8-Bromo-6-Methylimidazo[1,2-a]Pyridine-2-Carboxylate
- Structure : Imidazo-pyridine core with methyl and bromine substituents.
- Physicochemical Properties: Higher molecular weight (269.10 g/mol) but similar XlogP.
Comparative Data Table
Biological Activity
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS Number: 1788041-67-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antiparasitic, and potential anticancer effects, supported by relevant case studies and research findings.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.1 g/mol
- Boiling Point : Approximately 427.4 °C
- Density : 1.624 g/cm³
- pKa : 12.28
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. A comparative analysis of various pyrrole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 3.12 and 12.5 μg/mL, indicating that modifications in the structure can enhance antibacterial efficacy .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Pyrrolyl Benzamide Derivatives | 3.125 - 12.5 | Escherichia coli |
Antiparasitic Activity
This compound has also been evaluated for its antiparasitic properties. Studies have indicated that certain structural modifications can lead to enhanced activity against parasites, with effective concentrations (EC50) reported as low as 0.010 μM for some analogs .
Table 2: Antiparasitic Activity of Related Compounds
| Compound Name | EC50 (μM) | Target Parasite |
|---|---|---|
| This compound | TBD | Plasmodium spp. |
| Dihydroquinazolinone Derivatives | 0.010 | Leishmania spp. |
Potential Anticancer Effects
The biological activity of this compound extends to potential anticancer properties. Research on related pyrrole compounds has suggested that they may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Case Studies and Research Findings
-
Antibacterial Efficacy Study :
- A study conducted on pyrrole derivatives demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria.
-
Antiparasitic Research :
- In vitro studies indicated that modifications to the pyrrole scaffold could enhance solubility and metabolic stability while maintaining or improving antiparasitic efficacy.
-
Cancer Cell Line Studies :
- Preliminary investigations into the compound's effects on cancer cell lines revealed promising results in inhibiting cell growth, warranting further exploration into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate?
- The compound is typically synthesized via halogenation of the parent pyrrolopyridine scaffold. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C). The ethyl ester group is introduced via esterification of the corresponding carboxylic acid using ethanol and a coupling agent like HATU in dichloromethane (DCM) . Alternative routes involve alkylation of a pre-functionalized pyrrolopyridine core, as demonstrated in methyl ester analogues .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical methods include:
- 1H/13C NMR : Characteristic peaks for the bromine-substituted pyrrolopyridine ring (e.g., downfield shifts for protons adjacent to bromine) and ethyl ester signals (e.g., quartet at ~4.3 ppm for CH2, triplet at ~1.3 ppm for CH3) .
- LCMS/HRMS : Molecular ion peaks at m/z 269.09 (M+H)+ for C10H10BrN2O2, with isotopic patterns confirming bromine presence .
- HPLC : Purity >95% is standard, with retention times calibrated against reference standards .
Q. What are the recommended storage conditions to prevent decomposition?
- Store under inert gas (argon/nitrogen) at −20°C in airtight containers. The bromine substituent increases susceptibility to light-induced degradation, necessitating amber vials .
Advanced Research Questions
Q. How can the bromine substituent be leveraged for further functionalization?
- The 6-bromo group serves as a versatile site for cross-coupling reactions:
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids using Pd(PPh3)4 or XPhos Pd G3 catalysts in THF/water at 80–100°C .
- Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed coupling (e.g., BrettPhos ligand, Cs2CO3 base) to generate pharmacologically relevant derivatives .
- SNAr Reactions : React with nucleophiles (e.g., alkoxides, thiols) under basic conditions (K2CO3, DMF) .
Q. What computational methods are suitable for predicting reactivity or binding affinity of derivatives?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of bromine on ring aromaticity .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets), leveraging the ester group’s hydrogen-bonding potential .
Q. How can conflicting NMR data for similar pyrrolopyridine derivatives be resolved?
- Contradictions often arise from tautomerism or solvent effects. For example, DMSO-d6 induces downfield shifts for NH protons (δ 11–12 ppm), while CDCl3 may mask these due to exchange broadening. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What strategies improve yields in ester hydrolysis to the carboxylic acid?
- Base-mediated hydrolysis (e.g., NaOH in EtOH/H2O at 45°C) achieves >90% conversion. For acid-sensitive substrates, enzymatic hydrolysis using lipases (e.g., CAL-B) in biphasic systems minimizes side reactions .
Methodological Challenges and Solutions
Q. Why do Pd-catalyzed couplings sometimes fail with this substrate?
- Steric hindrance from the ethyl ester and bromine can reduce catalyst accessibility. Mitigation strategies:
- Use bulkier ligands (e.g., t-BuBrettPhos) to stabilize the Pd center .
- Increase reaction temperature (80–100°C) and prolong reaction time (24–48 h) .
Q. How can regioselective functionalization of the pyrrolopyridine core be achieved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
